molecular formula C19H22N2O4S B2641229 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922058-53-5

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2641229
CAS RN: 922058-53-5
M. Wt: 374.46
InChI Key: RSDFDAWVUQVWPL-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Synthetic Methodologies

Research on novel chelating nitrogen ligands, such as those involving the bis(azaheteroaryl)methane type, has demonstrated their utility in catalytic processes. One study reports on the synthesis of complexes [Rh(CO)2(BBOM)] and Pd(HBBOM)22, where HBBOM is bis(2-benzoxazolyl)methane, highlighting their effectiveness in the catalytic reduction of nitrobenzene to aniline. The study showcases the use of dimethylated compounds for improved conversions and selectivities in catalytic reactions (Ragaini et al., 1995).

Photophysical Properties and Material Science

The synthesis and study of compounds with fluorescent properties have been a focus of research. For example, a series of new 2,5-dibenzoxazolylphenols and related compounds were prepared, displaying excited state intramolecular proton-transfer fluorescence. Such compounds are of interest as wavelength shifters in scintillating detecting media for ionizing radiation (Kauffman & Bajwa, 1993).

Novel Material Synthesis

Studies on the synthesis of high molecular weight polybenzoxazoles (PBOs) in polyphosphoric acid and their hydrolytic stability under acidic conditions contribute to the development of materials with potential applications in high-performance polymers. Such research elucidates the conditions necessary for achieving high molecular weight polymers and their stability, offering insights into material design and engineering (Kim et al., 2005).

Potential Pharmaceutical Applications

While excluding specific details about drug use and side effects, research into novel compounds and their binding interactions is significant for pharmaceutical development. The study of carbonic anhydrase inhibitors, for instance, provides valuable information on the interaction of novel sulfonamides with various isoforms of the enzyme, presenting a foundation for the development of selective therapeutic agents (Temperini et al., 2008).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-5-4-6-14(9-13)11-26(23,24)21-15-7-8-17-16(10-15)20-18(22)19(2,3)12-25-17/h4-10,21H,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDFDAWVUQVWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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